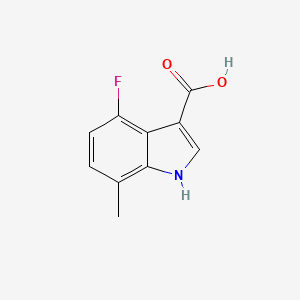

4-fluoro-7-methyl-1H-indole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

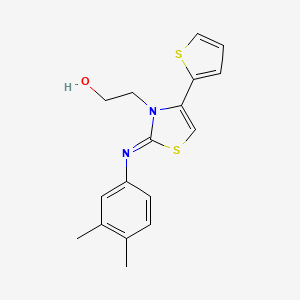

“4-fluoro-7-methyl-1H-indole-3-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, indole derivatives are generally synthesized using novel methods that have attracted the attention of the chemical community . For instance, a series of novel indole-3-carboxylic acid derivatives were synthesized as auxin receptor protein TIR1 antagonists .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H8FNO2 . The InChI code for this compound is 1S/C10H8FNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14) .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 193.18 . More specific physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique

Metabolic Studies and PET Imaging

Research on compounds related to 4-fluoro-7-methyl-1H-indole-3-carboxylic acid, such as fluorinated indole derivatives, highlights their significance in medical diagnostics and therapeutic monitoring. Fluorinated compounds, owing to their unique properties, are often utilized in Positron Emission Tomography (PET) imaging. A notable example is the development of radiotracers like Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-18F-FACBC), which is an analog of leucine and has been explored for its utility in tumor imaging, particularly for the detection and monitoring of prostate cancer (Jani et al., 2009; Odewole et al., 2015). Such studies underscore the potential of fluorinated indole derivatives in enhancing the precision of cancer diagnostics and the evaluation of treatment efficacy through advanced imaging techniques.

Drug Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of related compounds, such as those involving fluorinated indoles, are critical areas of investigation, providing insights into the body's processing of these substances and their metabolites. For instance, the study of the metabolism and disposition of certain gamma-aminobutyric acid (GABA) receptor agonists has revealed the complexity of biotransformation pathways these compounds undergo, including oxidative deamination and hydroxylation (Shaffer et al., 2008). Understanding these metabolic pathways is essential for the development of new drugs and for predicting drug interactions and side effects.

Biochemical and Environmental Research

Fluorinated compounds, by extension, play a significant role in biochemical research and environmental studies. The examination of perfluorinated chemicals (PFCs) in human serum, for example, reflects concerns about the persistence and bioaccumulation of these substances, prompting studies on their human exposure and potential health impacts (Kuklenyik et al., 2004). Although not directly related to this compound, this research domain illustrates the broader environmental and health relevance of studying fluorinated organic compounds.

Orientations Futures

The future directions of “4-fluoro-7-methyl-1H-indole-3-carboxylic acid” and its derivatives could involve further exploration of their biological activity and potential applications in the treatment of various disorders . Additionally, the development of new synthesis methods could also be a focus of future research .

Propriétés

IUPAC Name |

4-fluoro-7-methyl-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-2-3-7(11)8-6(10(13)14)4-12-9(5)8/h2-4,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGAKRGZGMKCSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)C(=CN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2917080.png)

![3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2917084.png)

![3-[4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2917089.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2917090.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2917094.png)

![4-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2917098.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2917099.png)